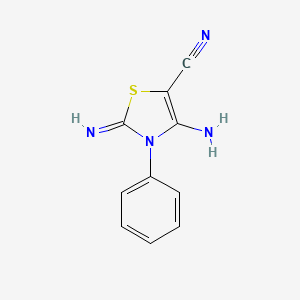
(Benzylsulfanyl)(chloro)dimethylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Benzylsulfanyl)(chloro)dimethylstannane is an organotin compound with the molecular formula C9H13ClSSn It is characterized by the presence of a benzylsulfanyl group, a chloro group, and two methyl groups attached to a tin atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Benzylsulfanyl)(chloro)dimethylstannane typically involves the reaction of dimethyltin dichloride with benzyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of one of the chlorine atoms with the benzylsulfanyl group. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous solvents like toluene or dichloromethane.
Reaction Time: Several hours to ensure complete substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling organotin compounds.
化学反応の分析
Types of Reactions: (Benzylsulfanyl)(chloro)dimethylstannane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation Reactions: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The tin center can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium alkoxides or amines in anhydrous solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include various substituted organotin compounds.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced tin species.
科学的研究の応用
(Benzylsulfanyl)(chloro)dimethylstannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for introducing tin-containing groups into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of (Benzylsulfanyl)(chloro)dimethylstannane involves its interaction with various molecular targets. The tin center can coordinate with different ligands, influencing the compound’s reactivity and biological activity. The benzylsulfanyl group can undergo redox reactions, contributing to the compound’s overall mechanism of action. Specific pathways include:
Coordination with Enzymes: The tin center can inhibit enzyme activity by binding to active sites.
Redox Reactions: The benzylsulfanyl group can participate in redox reactions, affecting cellular processes.
類似化合物との比較
(Benzylsulfanyl)(chloro)dimethylstannane can be compared with other organotin compounds, such as:
Trimethyltin Chloride: Similar in structure but lacks the benzylsulfanyl group, leading to different reactivity and applications.
Tributyltin Chloride: Contains butyl groups instead of methyl and benzylsulfanyl groups, resulting in different chemical properties and uses.
Dibutyltin Dichloride: Lacks the benzylsulfanyl group and has different reactivity and applications.
Uniqueness: The presence of the benzylsulfanyl group in this compound imparts unique chemical properties, such as enhanced reactivity in substitution and redox reactions. This makes it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
57813-63-5 |
|---|---|
分子式 |
C9H13ClSSn |
分子量 |
307.43 g/mol |
IUPAC名 |
benzylsulfanyl-chloro-dimethylstannane |
InChI |
InChI=1S/C7H8S.2CH3.ClH.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5,8H,6H2;2*1H3;1H;/q;;;;+2/p-2 |
InChIキー |
QZKHLXWVCCTGIU-UHFFFAOYSA-L |
正規SMILES |
C[Sn](C)(SCC1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)

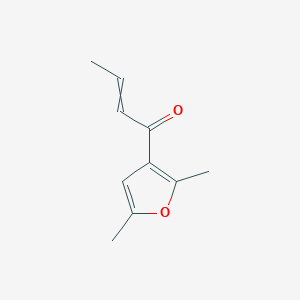
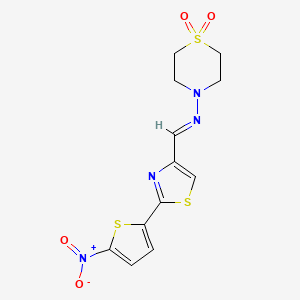
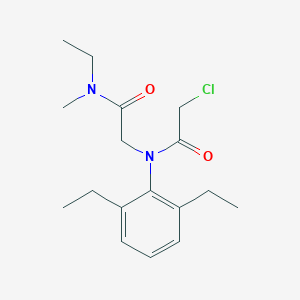

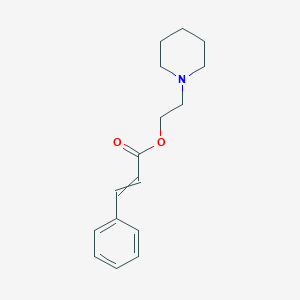
![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)
![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)
